

Comparative Analysis of ACAT Inhibitors in Preclinical Disease Models

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Compound of Interest		
Compound Name:	Acat-IN-2	
Cat. No.:	B8598616	Get Quote

A comprehensive review of the efficacy, mechanisms, and experimental data of prominent Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors in the context of atherosclerosis, Alzheimer's disease, and cancer. While this guide focuses on well-documented inhibitors, no specific data was found for a compound designated "**Acat-IN-2**" in the reviewed literature.

Acyl-CoA: Cholesterol Acyltransferase (ACAT) has been a significant therapeutic target in various diseases due to its central role in cholesterol metabolism. This enzyme is responsible for the esterification of intracellular free cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[1][2] Inhibition of ACAT has been explored as a strategy to modulate cholesterol levels and impact disease progression in several preclinical models. This guide provides a comparative analysis of the performance of various ACAT inhibitors in different disease models, supported by experimental data and detailed methodologies.

Atherosclerosis

ACAT inhibitors have been extensively studied for their potential to prevent and treat atherosclerosis by reducing cholesterol accumulation in macrophages within arterial walls, thereby inhibiting the formation of foam cells, a hallmark of atherosclerotic plaques.[3][4] However, the results from preclinical and clinical studies have been mixed.



Comparative Efficacy of ACAT Inhibitors in

Atherosclerosis Models

Inhibitor	Animal Model	Key Findings	Reference(s)
F1394	ApoE-/- mice on a Western diet	Significantly retarded the progression of established atherosclerotic plaques. Reduced plaque macrophage, free and esterified cholesterol, and tissue factor content without evidence of toxicity.	[3]
Avasimibe (CI-1011)	Rabbits on a high cholesterol diet	Reduced pre-existing lesion cholesterol and macrophage content.	[5]
Pactimibe	Human clinical trial (ACTIVATE)	Did not show a benefit in reducing the progression of coronary atherosclerosis and, in some secondary measures, suggested a potential for promoting atherogenesis.	[6][7]
Pyripyropene A (PPPA) (ACAT2- selective)	Atherogenic mouse models	Decreased intestinal cholesterol absorption and cholesterol levels in LDL and VLDL, leading to protection against atherosclerosis development.	[8]



Experimental Protocols

In Vivo Efficacy Study of F1394 in ApoE-/- Mice

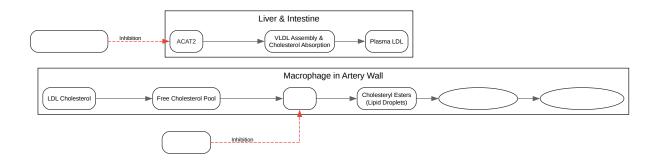
- Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.
- Diet and Treatment: Mice were fed a Western diet for 14 weeks to induce advanced atherosclerotic plaques. Subsequently, they were divided into two groups: one continued on the Western diet, and the other received a Western diet supplemented with the ACAT inhibitor F1394 for an additional 14 weeks.
- Tissue Analysis: After the treatment period, aortas were dissected for histological and biochemical analysis. Plaque size, macrophage content, free and esterified cholesterol levels, and tissue factor content were quantified.
- Toxicity Assessment: Systemic toxicity was evaluated by monitoring animal weight and performing histological analysis of major organs.[3]

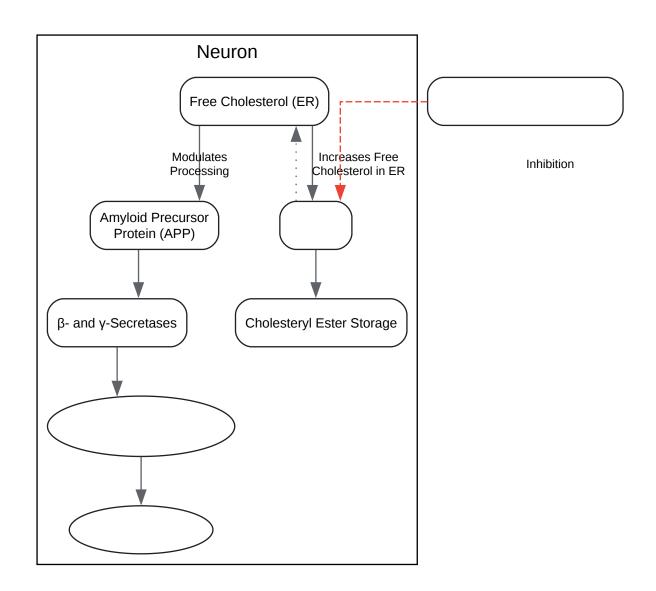
ACAT Activity Assay

- Sample Preparation: Microsomes are isolated from liver samples.
- Reaction Mixture: A 50 µg aliquot of microsomal protein is mixed with 1 mg of BSA and 50 nmol of free cholesterol in 45% (w/v) β-cyclodextrin and incubated at 37°C for 30 minutes.
 The reaction is initiated by adding [1-14C]oleoyl-CoA.
- Analysis: The reaction is stopped, and lipids are extracted. The cholesteryl ester band is separated by thin-layer chromatography (TLC), scraped, and the radioactivity is counted to determine ACAT activity. To determine ACAT2-specific activity, the results are compared with those obtained using a potent ACAT2 inhibitor like Pyripyropene A.[3]

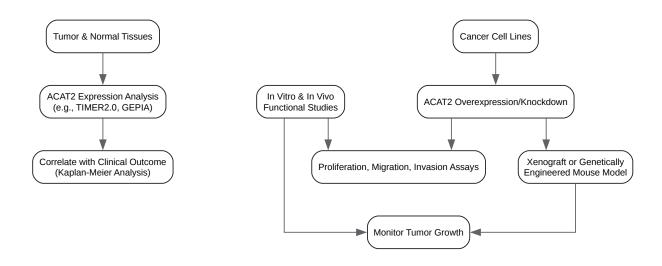
Signaling Pathway and Experimental Workflow











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